2-(Ethyl(methyl)amino)-2-phenylacetic acid
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Overview
Description
2-(Ethyl(methyl)amino)-2-phenylacetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an ethyl(methyl)amino group attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(methyl)amino)-2-phenylacetic acid can be achieved through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Ethyl(methyl)amino)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(Ethyl(methyl)amino)-2-phenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(Ethyl(methyl)amino)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylacetic acid: Lacks the ethyl(methyl)amino group, making it less versatile in certain reactions.
2-(Methylamino)-2-phenylacetic acid: Similar structure but with different substituents, leading to variations in reactivity and applications.
2-(Ethylamino)-2-phenylacetic acid: Another similar compound with distinct properties due to the different amino group.
Uniqueness
2-(Ethyl(methyl)amino)-2-phenylacetic acid is unique due to the presence of both ethyl and methyl groups attached to the amino moiety. This structural feature imparts specific reactivity and properties, making it valuable for certain synthetic and research applications.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-[ethyl(methyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C11H15NO2/c1-3-12(2)10(11(13)14)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,13,14) |
InChI Key |
ZJVJPPNOQCMEPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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